Tris(2,2,3,3-tetrafluoropropyl)borate

Description

Historical Context and Evolution of Fluorinated Borate (B1201080) Esters in Chemical Research

The field of organofluorine chemistry began to take shape even before the isolation of elemental fluorine, with early work focusing on the synthesis of compounds like benzotrichloride (B165768) in the late 1890s. nih.gov The industrial and academic development of organofluorine chemistry accelerated significantly during World War II, leading to the large-scale production of fluorocarbons for various applications. nih.gov Within this broader field, borate esters—organoboron compounds typically formed from the condensation of boric acid and alcohols—were established as useful intermediates and reagents in organic synthesis. wikipedia.org

The convergence of these two fields led to the development of fluorinated borate esters. Researchers began to explore how the incorporation of fluorine into the alkyl or aryl groups of borate esters could modify their chemical and physical properties. The strong electron-withdrawing nature of fluorine atoms was found to significantly influence the Lewis acidity of the central boron atom, enhance thermal and hydrolytic stability, and alter solubility characteristics. This evolution was driven by the need for new materials in demanding applications. For instance, in the late 20th and early 21st centuries, the rise of lithium-ion battery technology created a demand for novel electrolyte components that could improve safety, stability, and performance. clemson.edumdpi.com Fluorinated borate esters became prime candidates for investigation as electrolyte solvents and additives, as their properties could help create a stable solid electrolyte interphase (SEI) on lithium metal anodes and improve ion dissociation and transport. mdpi.comuchicago.edursc.org This targeted application has been a major driver in the synthesis and characterization of a wide array of fluorinated borate esters, from simple structures to more complex chelated compounds. clemson.edu

Scope and Relevance of Tris(2,2,3,3-tetrafluoropropyl)borate in Contemporary Academic Disciplines

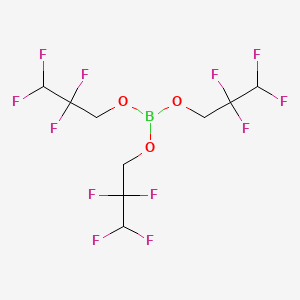

This compound, with its systematic name tris(2,2,3,3-tetrafluoropropoxy)borane, is relevant in several modern research areas, primarily due to the properties imparted by its highly fluorinated propyl groups. The compound's structure features a central boron atom bonded to three 2,2,3,3-tetrafluoropropoxy groups, giving it a high fluorine content. This structural characteristic is central to its academic and practical significance.

Key Areas of Relevance:

Electrolyte Systems for Energy Storage: A primary area of interest for fluorinated borate esters is in the development of next-generation electrolytes for lithium-ion and lithium metal batteries. uchicago.edursc.org Fluorinated compounds are known to enhance the electrochemical stability and can contribute to the formation of a robust, LiF-rich SEI layer on the anode surface. mdpi.com This protective layer is crucial for suppressing dendrite growth and improving the cycling efficiency and safety of high-energy-density batteries. mdpi.com The tetrafluoropropyl groups in this compound are expected to provide superior oxidative stability compared to non-fluorinated analogues.

Organic Synthesis and Catalysis: Borate esters can exhibit significant Lewis acidity, a property that is enhanced by electron-withdrawing fluorine atoms. wikipedia.org This makes compounds like this compound potentially useful as catalysts or reagents in organic synthesis. For example, they can facilitate condensation reactions and other transformations that require a Lewis acid promoter.

Fluorinated Materials Science: The compound serves as a valuable building block or additive in the creation of high-performance fluorinated materials, such as polymers and coatings. The incorporation of the tetrafluoropropyl moiety can impart desirable properties like hydrophobicity, thermal stability, and chemical resistance to the final material.

The unique arrangement of fluorine atoms in the 2,2,3,3-tetrafluoropropyl group distinguishes it from other fluorinated esters and provides a specific set of electronic and steric properties for researchers to exploit in these applications.

Comparative Analysis with Related Fluorinated Boron Compounds (e.g., Tris(2,2,2-trifluoroethyl)borate)

A comparative analysis of this compound with its close analogue, Tris(2,2,2-trifluoroethyl)borate, highlights the subtle yet significant impact of the fluorinated alkyl chain structure on the compound's properties. Tris(2,2,2-trifluoroethyl)borate is a well-known reagent, often referred to as the Sheppard amidation reagent, used to promote the formation of amides from carboxylic acids and amines. wikipedia.orgenamine.net

The primary structural difference lies in the alkoxy groups: a 2,2,3,3-tetrafluoropropyl group (-OCH₂CF₂CF₂H) versus a 2,2,2-trifluoroethyl group (-OCH₂CF₃). This leads to differences in molecular weight, fluorine content, and the electronic environment around the boron center.

Key Points of Comparison:

Fluorine Content and Distribution: this compound has a higher molecular weight and a greater number of fluorine atoms (12 vs. 9). Furthermore, the fluorine atoms are distributed across two carbons in the propyl chain, compared to being concentrated on a single carbon in the trifluoroethyl group. This can affect the compound's polarity, intermolecular interactions, and its decomposition pathways in electrochemical applications.

Lewis Acidity: The electron-withdrawing effect of the fluorinated alkyl groups increases the Lewis acidity of the boron center in both compounds compared to non-fluorinated borate esters. Tris(2,2,2-trifluoroethyl)borate is recognized as a strong Lewis acid. wikipedia.org The additional fluorine atom and different substitution pattern in this compound would also result in strong Lewis acidic character, potentially influencing its catalytic activity and its ability to act as an anion receptor in electrolyte solutions.

Physical and Chemical Properties: The longer and heavier tetrafluoropropyl chains would be expected to result in a higher boiling point and density for this compound compared to Tris(2,2,2-trifluoroethyl)borate. These properties are important for its application as a solvent or high-temperature additive. The increased steric bulk of the tetrafluoropropyl groups may also influence its reactivity and coordination chemistry. For instance, a new electrolyte additive, lithium cyano tris(2,2,2-trifluoroethyl) borate (LCTFEB), has been synthesized from the trifluoroethyl version, demonstrating its utility as a precursor. osti.gov Similar derivatization could be explored for the tetrafluoropropyl analogue to fine-tune properties for specific applications.

| Property | This compound | Tris(2,2,2-trifluoroethyl)borate |

| IUPAC Name | Tris(2,2,3,3-tetrafluoropropoxy)borane | Tris(2,2,2-trifluoroethoxy)borane wikipedia.org |

| CAS Number | 2317-76-2 | 659-18-7 wikipedia.org |

| Molecular Formula | C₉H₉BF₁₂O₃ | C₆H₆BF₉O₃ wikipedia.org |

| Molecular Weight | 403.96 g/mol | 307.91 g/mol wikipedia.orgnih.gov |

| Alkoxy Group | -OCH₂CF₂CF₂H | -OCH₂CF₃ |

| Fluorine Atoms | 12 | 9 |

| Known Applications | Electrolyte additive, organic synthesis reagent | Amidation reagent, electrolyte precursor wikipedia.orgenamine.netosti.gov |

| Density | Not widely reported | 1.430 g/cm³ wikipedia.org |

| Boiling Point | Not widely reported | 94.3 °C wikipedia.org |

Structure

2D Structure

Properties

IUPAC Name |

tris(2,2,3,3-tetrafluoropropyl) borate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BF12O3/c11-4(12)7(17,18)1-23-10(24-2-8(19,20)5(13)14)25-3-9(21,22)6(15)16/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKFMEONHNWGED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OCC(C(F)F)(F)F)(OCC(C(F)F)(F)F)OCC(C(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BF12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Advancements for Tris 2,2,3,3 Tetrafluoropropyl Borate

Fundamental Esterification Reactions for Borate (B1201080) Synthesis

The most common method for synthesizing borate esters is the stoichiometric condensation reaction between boric acid and an alcohol. wikipedia.org This process involves the formation of a B-O-C bond and the elimination of water. For Tris(2,2,3,3-tetrafluoropropyl)borate, this foundational reaction is adapted using specific boron precursors and the corresponding fluorinated alcohol.

The primary boron-containing precursor for the synthesis of this compound is boric acid (B(OH)₃). wiley-vch.de The synthesis is achieved through the direct reaction of boric acid with 2,2,3,3-tetrafluoropropanol. This reaction is a classic example of orthoborate ester formation, where three equivalents of the alcohol react with one equivalent of boric acid to produce the desired ester and three equivalents of water. wikipedia.org

The general equation for this esterification is: B(OH)₃ + 3 HOCH₂CF₂CF₂H → B(OCH₂CF₂CF₂H)₃ + 3 H₂O

To drive the reaction to completion, a dehydrating agent is often employed to remove the water byproduct. wikipedia.org The reaction is typically carried out under reflux conditions.

2,2,3,3-tetrafluoropropanol is the essential alcohol reactant in this synthesis. Its fluorinated alkyl chain imparts unique properties to the final borate ester, such as increased thermal and electrochemical stability, due to the strong electron-withdrawing effects of the fluorine atoms. The alcohol acts as a nucleophile, attacking the electrophilic boron center of the boric acid precursor. The stoichiometry of the reaction requires a 3:1 molar ratio of 2,2,3,3-tetrafluoropropanol to the boron precursor to ensure complete esterification and minimize the formation of partially substituted boric acid derivatives.

Alternative Synthetic Routes and Emerging Methodologies

Beyond the fundamental boric acid esterification, alternative methods are being explored to achieve synthesis under milder conditions or to improve reaction kinetics.

An alternative approach involves the use of boron trifluoride etherate (BF₃·OEt₂). This compound serves as a source of boron trifluoride (BF₃), a potent Lewis acid that can facilitate transesterification reactions. wikipedia.org This method can be utilized to synthesize this compound from a different starting borate ester, such as Tris(2,2,2-trifluoroethyl)borate.

The reaction proceeds as follows: B(OCH₂CF₃)₃ + 3 HOCH₂CF₂CF₂H --(BF₃·OEt₂)--> B(OCH₂CF₂CF₂H)₃ + 3 HOCH₂CF₃

This approach offers the advantage of milder reaction conditions (e.g., 60°C for 6 hours) compared to the direct esterification of boric acid. However, a significant drawback for large-scale application is the need for stoichiometric recycling of the displaced trifluoroethanol.

| Synthesis Method | Precursors | Catalyst/Reagent | Conditions | Advantage | Disadvantage |

| Direct Esterification | Boric Acid, 2,2,3,3-tetrafluoropropanol | Dehydrating Agent | Reflux | Straightforward, common method | Requires water removal |

| Transesterification | Tris(2,2,2-trifluoroethyl)borate, 2,2,3,3-tetrafluoropropanol | BF₃·OEt₂ | 60°C, 6 h | Milder conditions | Requires recycling of byproduct alcohol |

Optimization of Synthetic Conditions for Academic Scale Production

For academic and laboratory-scale production, optimizing the synthesis of this compound is crucial for achieving high purity and yield. Several factors are critical to this optimization process.

Key optimization parameters include:

Reagent Purity: Rigorous drying of all reagents, particularly the 2,2,3,3-tetrafluoropropanol and any solvents, is essential to prevent side reactions and the formation of impurities like bis(2,2,3,3-tetrafluoropropyl)boric acid.

Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents moisture from the air from interfering with the reaction.

Stoichiometry: Precise control of the 3:1 alcohol-to-boron molar ratio is critical to maximize the yield of the desired trisubstituted borate and minimize side products.

Solvent Selection: The choice of solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, can influence reaction kinetics and solubility of reactants.

Purification: Post-synthesis purification is vital for isolating the target compound. Fractional distillation under reduced pressure (e.g., 0.5–1 mmHg at 85–90°C) is an effective method to separate this compound from potential contaminants like oligomeric borates.

| Parameter | Recommended Condition | Rationale |

| Atmosphere | Inert (Nitrogen/Argon) | Prevents reaction with atmospheric moisture. |

| Reagent Handling | Anhydrous reagents | Minimizes formation of boric acid impurities. |

| Molar Ratio | 3:1 (Alcohol:Boron Precursor) | Ensures complete esterification and minimizes side products. |

| Purification | Fractional distillation under reduced pressure | Isolates the pure product from oligomeric borates and other impurities. |

Mechanistic Elucidation of Reactions Catalyzed or Mediated by Tris 2,2,3,3 Tetrafluoropropyl Borate

Lewis Acidity and Electron-Withdrawing Effects of Fluorine Substituents

The catalytic activity of Tris(2,2,3,3-tetrafluoropropyl)borate is fundamentally linked to the Lewis acidic nature of the central boron atom. The electron-withdrawing inductive effect of the fluorine atoms on the tetrafluoropropyl groups enhances the electrophilicity of the boron center, making it a more effective Lewis acid. This increased Lewis acidity allows the borate (B1201080) to activate a variety of substrates, facilitating subsequent chemical reactions.

The fluorine atoms, being highly electronegative, pull electron density away from the boron atom through the carbon and oxygen framework. This electron deficiency at the boron center makes it a potent electron pair acceptor, a defining characteristic of a Lewis acid. This property is crucial for its function in catalysis, where it can coordinate to Lewis basic sites in reactant molecules, thereby activating them for further transformation.

Comparative Studies of Lewis Acidity Across Fluorinated Boranes

While direct comparative studies quantifying the Lewis acidity of this compound are not extensively documented in the literature, the Lewis acidity of fluorinated boranes and borates, in general, has been a subject of significant investigation. Computational and experimental studies on various fluorinated boranes have established a clear trend: the Lewis acidity increases with the degree and proximity of fluorination to the boron center. nih.gov

For instance, studies on fluoroarylboranes have shown that the strategic placement of fluorine atoms on the aryl rings can significantly tune the Lewis acidity of the borane (B79455). researchgate.netacs.orgfigshare.com Substitution at the ortho and para positions with fluorine atoms leads to a more Lewis acidic boron center compared to unsubstituted or meta-substituted analogs. This is attributed to the strong electron-withdrawing nature of fluorine, which enhances the electrophilicity of the boron atom. nih.gov

Based on these principles, it can be inferred that this compound possesses significant Lewis acidity due to the presence of four fluorine atoms on each of the three propyl chains. The electron-withdrawing effect of these fluorine atoms is expected to make the boron center highly electrophilic and thus a potent Lewis acid catalyst.

Table 1: Comparative Lewis Acidity Metrics for Selected Fluorinated Boron Compounds

| Compound | Lewis Acidity Metric | Value | Reference |

| B(C₆F₅)₃ | Gutmann-Beckett Number | 84.5 | cardiff.ac.uk |

| B(OTeF₅)₃ | Gutmann-Beckett Number | 127 | cardiff.ac.uk |

| B(p-HC₆F₄)₃ | Gutmann-Beckett Number | 78.9 | acs.org |

| B(o-HC₆F₄)₃ | Gutmann-Beckett Number | 78.4 | acs.org |

Note: Data for this compound is not available in the cited literature. The table provides context on the Lewis acidity of other fluorinated boron compounds.

Role in Condensation Reactions

This compound is anticipated to be an effective catalyst for condensation reactions, which involve the formation of a larger molecule from smaller units with the elimination of a small molecule, such as water. Its Lewis acidic nature allows it to activate carbonyl groups and other functional groups, facilitating nucleophilic attack and subsequent dehydration.

Amide Formation from Carboxylic Acids and Amines

The direct formation of amides from carboxylic acids and amines is a fundamentally important transformation in organic chemistry. While this reaction is thermodynamically favorable, it is often kinetically slow due to the formation of a stable carboxylate-ammonium salt. Lewis acid catalysts, such as borate esters, can overcome this kinetic barrier.

Although specific studies on this compound are limited, the closely related compound, Tris(2,2,2-trifluoroethyl)borate, has been shown to be a highly effective reagent for the direct amidation of a wide range of carboxylic acids and amines. organic-chemistry.orgnih.gov The proposed mechanism involves the initial reaction of the carboxylic acid with the borate ester to form a mixed anhydride or an acyloxyborate species. This intermediate is significantly more electrophilic than the original carboxylic acid. The amine then acts as a nucleophile, attacking the activated carbonyl carbon. The subsequent collapse of the tetrahedral intermediate leads to the formation of the amide bond and the regeneration of the borate or its hydrolysis products. sciepub.com

Given the structural and electronic similarities, a similar mechanistic pathway is expected for this compound. The enhanced Lewis acidity of this borate may lead to even greater activation of the carboxylic acid, potentially allowing for milder reaction conditions or broader substrate scope.

Imine Formation from Amines, Amides, and Carbonyl Compounds

Imine formation, the condensation of a primary amine with an aldehyde or ketone, is another key reaction that can be catalyzed by Lewis acids. The Lewis acid activates the carbonyl group, making it more susceptible to nucleophilic attack by the amine.

Studies utilizing Tris(2,2,2-trifluoroethyl)borate have demonstrated its utility as a mild and general reagent for the synthesis of a variety of imines from the condensation of amines or amides with carbonyl compounds. nih.govorganic-chemistry.org The reaction is believed to proceed through the coordination of the borate to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The amine then adds to the activated carbonyl, forming a carbinolamine intermediate. The Lewis acid can then facilitate the dehydration of the carbinolamine to yield the imine.

Considering the analogous reactivity, this compound is expected to effectively catalyze imine formation through a similar mechanistic pathway. Its potent Lewis acidity would likely enhance the rate of both the initial nucleophilic addition and the subsequent dehydration step.

Mechanistic Pathways in Nucleophilic Substitution Reactions

While the primary role of this compound is as a Lewis acid catalyst, it can also be involved in mechanistic pathways of nucleophilic substitution reactions. In such reactions, the borate can act as an activator for the leaving group.

For instance, in reactions involving the substitution of a hydroxyl group, the borate can coordinate to the oxygen atom, transforming the poor leaving group (-OH) into a much better leaving group (-OB(ORf)₃⁻). This activation facilitates the attack of a nucleophile at the adjacent carbon center, leading to substitution.

Investigations into Amino Acid Coupling Mechanisms

The formation of a peptide bond is a specific type of amide bond formation, and the principles discussed in section 3.2.1 are directly applicable to amino acid coupling. The direct coupling of amino acids presents challenges due to their zwitterionic nature and the potential for racemization at the chiral center.

Borate esters, including the fluorinated variants, have been explored as reagents for peptide synthesis. nih.govresearchgate.net The mechanism is expected to follow the same general pathway as other amide bond formations: activation of the carboxylic acid group of one amino acid by the borate ester, followed by nucleophilic attack by the amino group of a second amino acid.

The use of a Lewis acid like this compound could offer advantages in terms of reaction efficiency. Furthermore, the mild conditions under which borate-mediated amidations can occur are beneficial for minimizing racemization of the chiral amino acid centers. organic-chemistry.org While specific investigations into the use of this compound for amino acid coupling are not widely reported, its potential as a coupling reagent is a logical extension of its demonstrated utility in general amide synthesis. Further research is needed to fully elucidate the mechanism and optimize the reaction conditions for efficient and stereoretentive peptide bond formation using this reagent.

Pathways in Amine Formylation via Transamidation

The catalytic pathway for the formylation of amines with a formamide source, such as N,N-dimethylformamide (DMF), mediated by this compound involves a series of equilibria, culminating in the formation of the desired formylated amine and a more volatile amine byproduct. The borate ester acts as a Lewis acid, activating the formamide carbonyl group towards nucleophilic attack.

Catalytic Cycle:

The proposed catalytic cycle can be broken down into the following key steps:

Activation of the Formamide: The this compound catalyst coordinates to the carbonyl oxygen of the formamide (e.g., DMF). This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The electron-withdrawing nature of the tetrafluoropropyl groups enhances the Lewis acidity of the boron center, thereby promoting a strong interaction with the formamide.

Nucleophilic Attack by the Amine: The amine substrate then attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer and Intermediate Collapse: A proton transfer likely occurs, followed by the collapse of the tetrahedral intermediate. This step leads to the cleavage of the original C-N bond of the formamide and the formation of the new C-N bond of the product formamide.

Product Release and Catalyst Regeneration: The newly formed formamide is released, and the catalyst is regenerated, allowing it to enter another catalytic cycle. The displaced amine from the original formamide (e.g., dimethylamine from DMF) is a byproduct.

Detailed Research Findings:

While direct mechanistic studies specifically on this compound are limited, research on analogous fluorinated borate esters, such as tris(2,2,2-trifluoroethyl)borate, provides significant insights. Studies have shown that the catalytic activity of borate esters is highly dependent on the nature of the alkoxy groups. nih.gov The presence of electron-withdrawing fluorine atoms is crucial for enhancing the Lewis acidity of the boron center, which is a key factor in the activation of the amide. nih.gov

Spectroscopic and kinetic studies on related systems suggest that the active catalytic species may not be the borate ester itself but a derivative formed in situ. For instance, in amidation reactions, it has been proposed that the active catalyst has a general structure of XB(OR)2, where X is a group derived from the reaction medium. nih.gov

The efficiency of the transamidation reaction is also influenced by the reaction conditions, including temperature and the method of byproduct removal. The use of a Dean-Stark apparatus or carrying out the reaction under reduced pressure can help to shift the equilibrium towards the products by removing the more volatile amine byproduct.

Below is a table summarizing the key aspects of the proposed mechanism for the this compound catalyzed amine formylation via transamidation.

| Step | Description | Key Intermediates/Species | Role of Catalyst |

| 1 | Formamide Activation | Activated Formamide-Borate Adduct | Lewis acid coordination to the carbonyl oxygen of the formamide. |

| 2 | Nucleophilic Attack | Tetrahedral Intermediate | Stabilization of the developing negative charge on the carbonyl oxygen. |

| 3 | Intermediate Collapse | Protonated Amine, Product Formamide | Facilitation of C-N bond cleavage and formation. |

| 4 | Catalyst Regeneration | Free Catalyst, Product Formamide | Release of the product and regeneration of the active catalytic species. |

It is important to note that the precise details of the catalytic cycle, including the exact nature of the active catalyst and the transition states involved, are areas of ongoing research. Further computational and experimental studies are necessary to fully elucidate the intricate mechanistic pathways of this important transformation.

Strategic Applications of Tris 2,2,3,3 Tetrafluoropropyl Borate in Organic and Materials Synthesis

Application as a Dehydrating and Condensing Reagent in Organic Transformations

Tris(2,2,3,3-tetrafluoropropyl)borate is recognized for its utility in facilitating condensation reactions. This capability stems from its strong Lewis acidic nature, which allows it to activate carbonyl groups and other functional groups, thereby promoting the elimination of water and the formation of new chemical bonds. The electron-withdrawing fluorine atoms in the tetrafluoropropyl groups enhance the electrophilicity of the central boron atom, making it an effective activator for various substrates.

One of the most significant applications of borate (B1201080) esters, particularly fluorinated ones, is in the synthesis of amides from carboxylic acids and amines. This transformation is a cornerstone of organic synthesis, and reagents that can promote it efficiently are of high value. While much of the detailed research has focused on the related compound, tris(2,2,2-trifluoroethyl)borate, the underlying principles of catalysis are applicable to this compound. organic-chemistry.orgnih.gov The borate ester activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond.

The general scheme for borate ester-mediated amidation is as follows:

The reaction typically proceeds under mild conditions, and in many cases, the byproducts are easily removed, simplifying the purification process. organic-chemistry.org The efficiency of these reagents often eliminates the need for harsh dehydrating agents or complex coupling reagents.

Utilization in Multicomponent Reaction Methodologies

While specific research detailing the use of this compound in multicomponent reactions (MCRs) is not extensively documented, its role as a Lewis acid catalyst suggests significant potential in this area. MCRs, where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy.

Lewis acids are frequently employed as catalysts in MCRs to activate one or more of the components, thereby facilitating the cascade of reactions that leads to the final product. Given the established ability of borate esters to promote bond formation, it is plausible that this compound could be an effective catalyst for various MCRs, such as the synthesis of heterocyclic compounds. For instance, in a hypothetical MCR involving an aldehyde, an amine, and a nucleophile, the borate ester could activate the aldehyde, making it more susceptible to nucleophilic attack and initiating the reaction sequence.

Contributions to Sustainable Synthesis Approaches

The development of sustainable synthetic methods is a key focus in modern chemistry, and the use of efficient and recyclable catalysts is a central tenet of this endeavor. Borate esters, including this compound, offer several advantages that align with the principles of green chemistry.

While the recyclability of this compound has not been extensively studied, the development of protocols for catalyst recovery and reuse is an active area of research for many catalytic systems. The potential for developing more environmentally friendly synthetic routes using this and related borate esters is a promising avenue for future investigation.

Functional Group Interconversions Mediated by the Compound

The Lewis acidic nature of this compound makes it a candidate for mediating a variety of functional group interconversions beyond condensation reactions. While specific examples are not widely reported in the literature, the reactivity of analogous borane (B79455) and borate compounds provides insight into its potential applications.

For example, tris(pentafluorophenyl)borane, a powerful Lewis acid, is known to catalyze a wide range of transformations, including hydrosilylation of carbonyls, ethers, and imines, as well as various C-C and C-heteroatom bond-forming reactions. mdpi.com These reactions often proceed through the activation of substrates by the borane catalyst. It is conceivable that this compound, with its similar electronic properties, could also be employed in such transformations, although likely with different reactivity profiles due to steric and electronic differences.

Further research is needed to fully explore the scope of functional group interconversions that can be effectively mediated by this compound.

Investigation of Tris 2,2,3,3 Tetrafluoropropyl Borate As an Electrolyte Component in Energy Storage Systems

Impact on Solid Electrolyte Interphase (SEI) Formation and Stability

The introduction of tris(2,2,3,3-tetrafluoropropyl)borate into the electrolyte has a profound effect on the formation, composition, and stability of the solid electrolyte interphase (SEI) on the anode surface. This protective layer is critical for the long-term performance and safety of lithium-ion batteries.

The presence of borate-based additives like this compound significantly alters the mechanism of SEI formation. Unlike conventional electrolytes that often form SEI layers dominated by organic compounds, this additive promotes the development of an SEI enriched with inorganic components. researchgate.netntnu.no This shift in composition is attributed to the additive's influence on the reduction reactions of the electrolyte components at the anode surface. researchgate.netntnu.no

The resulting inorganic-rich SEI exhibits different physical and electrochemical properties. Research on analogous compounds shows that the SEI formed is more ionically conductive, which can lead to improved rate capability of the electrode. researchgate.net However, it may also be slightly less effective at completely stopping electrolyte reduction (less passivating) compared to traditional SEIs. researchgate.netntnu.no The change in the SEI's constitution affects the kinetics of ethylene carbonate (EC) reduction, a primary solvent in many lithium-ion battery electrolytes. researchgate.netntnu.no

Table 1: Comparison of SEI Properties with and without Borate (B1201080) Additive

| Property | Standard Electrolyte | Electrolyte with Borate Additive |

|---|---|---|

| Primary Components | Organic compounds (e.g., Lithium ethylene dicarbonate) | Inorganic components (e.g., LiF, Boron species, Li2CO3) |

| Ionic Conductivity | Lower | Higher |

| Passivation Quality | More passivating | Slightly less passivating |

| Morphology | Less defined | More porous and stable |

A key feature of using fluorinated additives such as this compound is the formation of a lithium fluoride (B91410) (LiF)-rich SEI. wpmucdn.comnih.gov The decomposition of the fluorinated propyl groups in the borate compound at the anode surface provides a source of fluoride ions, which readily react with lithium ions to form LiF. researchgate.net LiF is a highly desirable SEI component due to its wide electrochemical window, low electronic conductivity, and high interfacial energy with lithium metal, which helps to stabilize the interface. wpmucdn.comnih.gov

Furthermore, the decomposition of the borate additive itself incorporates boron-containing species into the SEI layer. osti.gov The presence of these boron compounds can further enhance the mechanical stability and ionic conductivity of the SEI. tudelft.nl The synergistic effect of a robust LiF matrix interspersed with boron-based compounds leads to a more durable and efficient SEI layer. osti.gov

The formation of lithium dendrites—needle-like structures that can grow from the anode—is a major safety concern and a primary cause of failure in lithium metal batteries. The properties of the SEI layer play a crucial role in suppressing dendrite growth. researchgate.net An SEI that is rich in LiF, as formed by this compound, is particularly effective at mitigating this issue. nih.gov

The high mechanical strength of the LiF-rich SEI provides a physical barrier that can withstand the pressure of lithium deposition and prevent dendrites from penetrating the separator, which would cause a short circuit. researchgate.net Additionally, the uniform and high ionic conductivity of this specialized SEI promotes a more even distribution of lithium-ion flux across the anode surface. nih.gov This homogeneous deposition prevents the localization of current that leads to the initial formation of dendrites, thereby enhancing the safety and cycle life of the battery. nih.govresearchgate.net

Influence on Cathode Electrolyte Interphase (CEI) Dynamics

In addition to modifying the anode interface, this compound also influences the cathode electrolyte interphase (CEI). nih.gov At the higher operating voltages of modern cathodes, conventional electrolytes can undergo oxidative decomposition. cell.comosti.gov

Derivatives of the borate additive can be readily oxidized on the cathode surface to form a dense and stable CEI film. nih.gov This protective layer acts as a barrier, preventing the continuous decomposition of the bulk electrolyte and the dissolution of transition metal ions from the cathode material, particularly at high cutoff voltages. nih.govsemanticscholar.org The formation of a stable CEI is crucial for achieving good cycling performance in high-energy-density batteries, such as those using nickel-rich cathodes. nih.gov

Stabilization of Electrolyte Systems Against Decomposition

Trace amounts of water in the electrolyte can lead to the hydrolysis of the common lithium salt, lithium hexafluorophosphate (LiPF6), generating highly corrosive hydrogen fluoride (HF). ntnu.no HF can attack both the cathode and anode, degrading the electrode materials and the SEI.

Boron-based compounds, including this compound, can act as effective scavengers for both water and HF. ntnu.noquestconsult.com This additive can consume residual water, thereby preventing the initial hydrolysis of LiPF6. ntnu.no Furthermore, the borate compound and the CEI it helps to form can react with and neutralize any HF that is generated, mitigating its damaging effects on the battery's internal components. nih.gov This dual-action protection helps to maintain the integrity of the electrolyte and the electrode surfaces, contributing to improved battery stability and longevity.

Table 2: Summary of Additive's Protective Functions

| Challenge | Mechanism of Action by Additive | Benefit |

|---|---|---|

| Anode-Electrolyte Side Reactions | Forms a stable, inorganic-rich SEI | Reduced capacity loss, improved efficiency |

| Lithium Dendrite Growth | Creates a mechanically strong, LiF-rich SEI promoting uniform Li+ flux | Enhanced safety, longer cycle life |

| Cathode-Electrolyte Side Reactions | Forms a dense, protective CEI via oxidative decomposition | Prevents electrolyte oxidation at high voltage |

| Electrolyte Decomposition (HF) | Scavenges trace water and neutralizes HF | Mitigates electrode degradation, improves stability |

Modulation of Solvation Structures in Electrolyte Solutions

The arrangement of solvent molecules and anions around a lithium cation (Li⁺), known as the solvation structure, fundamentally dictates the electrolyte's properties, including ionic conductivity and electrochemical stability. escholarship.orgescholarship.org In conventional low-concentration electrolytes, Li⁺ is primarily solvated by solvent molecules. However, in high-concentration electrolytes (HCEs), a scarcity of solvent molecules leads to a unique solvation structure where anions are directly involved in the Li⁺ coordination shell. This anion participation is key to forming robust protective layers on the electrodes but often results in high viscosity and poor ion mobility.

Localized high-concentration electrolytes (LHCEs) have been developed to harness the benefits of HCEs while mitigating their drawbacks. nih.govpnnl.gov This is achieved by introducing a non-solvating or weakly solvating "diluent" to an HCE. nih.govosti.govosti.gov The diluent reduces the bulk viscosity and improves ionic conductivity without significantly disturbing the desirable Li⁺-anion aggregated solvation clusters. osti.govosti.govrsc.org

Interfacial Interactions with Electrode Materials

The long-term stability and performance of energy storage systems are critically dependent on the formation of protective passivation layers at the electrode-electrolyte interfaces. These layers, the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI) on the cathode, are formed from the decomposition products of the electrolyte. An ideal interface should be electronically insulating but ionically conductive, preventing continuous electrolyte degradation while allowing for efficient Li⁺ transport. Fluorinated borate compounds often play a dual role, contributing beneficially to the formation of both the SEI and CEI. researchgate.netfz-juelich.de

On the anode side, particularly with reactive lithium metal, a stable SEI is crucial for suppressing dendrite formation and minimizing parasitic reactions. Fluorinated borate additives are known to reductively decompose on the anode surface to form a robust, LiF-rich SEI. nih.gov Studies on various fluorinated borate anions have shown that their decomposition leads to the formation of both LiF and adsorbed boron-based compounds, creating a stable and uniform passivation layer. nih.govresearchgate.net

For instance, the additive Lithium cyano tris(2,2,2-trifluoroethyl) borate (LCTFEB) has been shown to generate a thin (approximately 10 nm) and LiF-rich SEI, which is credited with decreasing resistance and enabling stable lithium deposition and stripping. osti.gov Similarly, tris(hexafluoroisopropyl)borate (TFPB) has been proven to form a protective SEI layer on the lithium anode. researchgate.net It is therefore highly probable that this compound would undergo a similar reductive decomposition, contributing to a durable SEI composed of LiF and boron-containing species, thereby enhancing anode stability and cycling efficiency.

Table 1: Reported SEI Components from Decomposition of Boron-Based Additives

| Additive | Key SEI Components | Reference |

|---|---|---|

| Fluorinated Borate Anions | LiF, Adsorbed Borocarbons (e.g., C₃BC, C₂B) | nih.gov |

| Lithium cyano tris(2,2,2-trifluoroethyl) borate (LCTFEB) | LiF, Boron compounds, Nitrogen compounds | osti.gov |

This table summarizes findings for analogous compounds to infer the potential contribution of this compound to SEI formation.

At the cathode, especially at high operating voltages, the electrolyte is prone to oxidative decomposition. A functional additive will oxidize preferentially to the bulk electrolyte, forming a protective CEI that prevents further degradation. acs.org Borate-based additives have demonstrated significant success in this role. researchgate.netelsevierpure.com

Table 2: Performance Enhancements with Fluorinated Borate Additives in High-Voltage Cells | Additive | Cell Configuration | Key Improvement | Reference | | --- | --- | --- | --- | | Tris(hexafluoroisopropyl)borate (TFPB) | LiNi₀.₉₀Co₀.₀₆Mn₀.₀₄O₂ || Li | 89.1% capacity retention after 100 cycles at 4.6 V | researchgate.net | | Lithium-bis(hexafluorobutan-2,3-diol)-borate | LiNi₁/₃Co₁/₃Mn₁/₃O₂ / Graphite | Improved capacity retention and Coulombic efficiency | fz-juelich.de | | Lithium Borate Salts | LiNi₀.₅Mn₁.₅O₄ / Li | Formation of a passivating CEI that inhibits transition metal dissolution | elsevierpure.com |

This table presents data from similar fluorinated borate compounds to illustrate the expected benefits of this compound.

Computational and Theoretical Chemistry Approaches to Tris 2,2,3,3 Tetrafluoropropyl Borate Systems

Density Functional Theory (DFT) Studies of Molecular and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Tris(2,2,3,3-tetrafluoropropyl)borate, DFT studies are essential for understanding its fundamental molecular geometry, bond properties, and electronic characteristics.

Detailed DFT studies specifically focused on this compound are not extensively detailed in publicly accessible literature. However, computational models and analogies to similar fluorinated borates provide significant insights into its likely structure. The central boron atom is predicted to exhibit a trigonal planar coordination geometry. The strong electron-withdrawing effect of the fluorine atoms on the propyl chains is a key feature, enhancing the thermal and electrochemical stability of the molecule by stabilizing the boron-oxygen bonds.

Table 1: Predicted Molecular Geometry of this compound

| Parameter | Predicted Value | Significance |

| Boron Coordination Geometry | Trigonal Planar | Influences Lewis acidity and interaction with other molecules. |

| O-B-O Bond Angle | Approx. 120° | Characteristic of sp² hybridization at the boron center. |

| B-O Bond Length | Approx. 1.37 Å | Shorter and stronger due to fluorine's electron-withdrawing effect. |

| Conformation of Propyl Groups | Staggered | Minimizes steric hindrance and intramolecular repulsion. |

DFT calculations would also be used to determine key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's electrochemical stability and its tendency to undergo oxidation or reduction.

Ab Initio Molecular Dynamics (MD) Simulations of Interfacial Reactions

Ab initio molecular dynamics (MD) is a simulation method that computes the forces between atoms on-the-fly using quantum mechanics, allowing for the modeling of chemical reactions and dynamic processes without pre-defined potentials. This technique is particularly valuable for studying complex events at interfaces, such as those between an electrode and an electrolyte in a battery.

While specific ab initio MD simulations focusing on the interfacial reactions of this compound are not widely available in scientific literature, this methodology is the primary tool for such investigations. A simulation would typically model the borate (B1201080) molecule as part of an electrolyte in contact with an electrode surface (e.g., lithium metal or a cathode material). The simulation would track the trajectories of all atoms over time at operating temperatures and potentials, revealing how the borate molecule approaches, adsorbs onto, and potentially reacts with the surface. Key insights from such simulations would include the identification of initial reaction steps, the formation of intermediate species, and the final products that contribute to the solid electrolyte interphase (SEI) layer.

Prediction of Reactivity and Selectivity in Catalytic Cycles

Computational chemistry is a cornerstone for predicting the role of compounds in catalytic cycles. For a molecule like this compound, its potential as a Lewis acid catalyst can be evaluated theoretically. The fluorinated alkyl groups enhance the Lewis acidity of the central boron atom, making it a candidate for catalyzing various organic reactions.

Theoretical predictions of its catalytic activity would involve the following steps:

Modeling Reactant Complexation: DFT calculations would model the initial binding of reactant molecules to the boron center. The energy and geometry of this complex provide the first indication of catalytic potential.

Mapping Reaction Pathways: Researchers would compute the potential energy surface for the entire reaction. This involves locating the transition state structures—the highest energy points along the reaction coordinate.

Calculating Activation Energies: The energy difference between the reactant complex and the transition state determines the activation energy barrier. A lower activation energy implies a faster reaction rate.

Evaluating Selectivity: When multiple reaction pathways are possible (e.g., leading to different isomers), the activation energies for each path are compared. The pathway with the lowest barrier will be the most favored, allowing for the prediction of reaction selectivity.

Although specific catalytic cycles involving this compound have not been extensively modeled, these computational approaches are standard for evaluating the potential of new catalysts.

Modeling of Solvation Structures and Ion Transport Mechanisms in Electrolytes

In electrolyte applications, the performance is dictated by how ions (e.g., Li⁺) are coordinated by solvent molecules and how they move through the medium. Molecular dynamics simulations, often using force fields parameterized by DFT calculations, are employed to model these phenomena.

For an electrolyte containing this compound, simulations would aim to elucidate:

Li⁺ Solvation Shell: The simulations would identify which molecules directly coordinate with a lithium-ion. This includes quantifying the number of borate molecules, co-solvents, and anions in the first solvation shell and determining their binding energies. The high fluorine content of the borate is expected to influence this structure significantly.

Ion Transport Dynamics: By analyzing the MD trajectories, transport properties like ionic conductivity and the lithium-ion transference number can be calculated. These simulations can reveal the mechanism of ion transport—whether ions move individually or as part of larger solvated clusters.

Table 2: Potential Areas of Investigation for Solvation and Transport Modeling

| Property to Model | Computational Method | Expected Insight |

| Li⁺ Coordination Number | MD with DFT-derived Force Fields | Determines the local environment around the charge carrier. |

| Binding Energy of Solvates | DFT Cluster Calculations | Quantifies the strength of Li⁺-borate and Li⁺-solvent interactions. |

| Ionic Conductivity | MD Simulations (using Green-Kubo relations) | Predicts the overall efficiency of charge transport in the electrolyte. |

| Li⁺ Diffusion Mechanism | MD Trajectory Analysis | Reveals whether ion transport occurs via vehicular or structural diffusion. |

Elucidation of Decomposition Pathways in Electrochemical Environments

Understanding how electrolyte components decompose is critical for predicting battery lifetime and safety. DFT and other quantum chemistry methods are used to map out the likely decomposition reactions of molecules like this compound under the highly reducing or oxidizing conditions found at electrode surfaces.

Computational elucidation of its decomposition would involve:

Calculating Redox Potentials: DFT is used to compute the adiabatic oxidation and reduction potentials of the molecule. This predicts the voltage at which the borate is likely to become electrochemically unstable. The high fluorine content is predicted to impart significant electrochemical inertness.

Simulating Electron Transfer: The effect of adding or removing an electron from the molecule is modeled to identify the initial structural changes and the bonds that are most likely to break.

Mapping Decomposition Reactions: Starting from the oxidized or reduced molecule, a network of possible follow-up reactions is explored. This includes bond cleavages, radical formation, and reactions with other electrolyte components. The activation energy for each potential step is calculated to identify the most probable decomposition pathway and its ultimate products.

These theoretical studies are crucial for rationally designing more stable electrolyte additives and predicting potential failure modes in electrochemical devices.

Advanced Spectroscopic and Analytical Methodologies for Characterizing Tris 2,2,3,3 Tetrafluoropropyl Borate and Its Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Tris(2,2,3,3-tetrafluoropropyl)borate in solution. Multinuclear NMR experiments, including ¹H, ¹³C, ¹¹B, and ¹⁹F NMR, offer a complete picture of the molecule's connectivity and electronic environment.

Structural Elucidation: The ¹H NMR spectrum is expected to show signals corresponding to the protons of the tetrafluoropropyl groups. The methylene (B1212753) (-CH₂-) protons adjacent to the oxygen atom would appear as a triplet, and the methine (-CH-) proton would present as a triplet of triplets due to coupling with both the adjacent methylene protons and the fluorine atoms. In ¹³C NMR, distinct resonances for the methylene and methine carbons would be observed, with their chemical shifts and coupling constants providing further structural confirmation. osti.gov

The ¹¹B NMR spectrum is particularly informative for confirming the borate (B1201080) ester structure. A single resonance is expected, with a chemical shift characteristic of a tetracoordinate boron atom in a borate ester environment. This chemical shift can be sensitive to the solvent and the presence of any Lewis acids or bases. researchgate.netresearchgate.net

¹⁹F NMR spectroscopy provides a direct probe of the fluorine environments within the molecule. The spectrum is anticipated to show two distinct fluorine signals corresponding to the -CF₂- groups, with characteristic chemical shifts and coupling patterns that can confirm the tetrafluoropropyl structure. imperial.ac.ukresearchgate.net

Reaction Monitoring: NMR spectroscopy is also a powerful technique for monitoring reactions involving this compound in real-time. osti.gov For instance, in the context of its use as an electrolyte additive in batteries, NMR can be used to track its decomposition and the formation of new species at the electrode-electrolyte interface. Changes in the chemical shifts and the appearance of new signals in the ¹H, ¹¹B, and ¹⁹F NMR spectra can provide valuable information on the reaction mechanisms and the stability of the compound under electrochemical conditions.

| Nucleus | Predicted Chemical Shift (δ) / ppm | Predicted Multiplicity | Predicted Coupling Constant (J) / Hz |

|---|---|---|---|

| ¹H | ~4.3 (OCH₂) | t | - |

| ~6.0 (CHF₂) | tt | J(H,F) ≈ 50, J(H,H) ≈ 5 | |

| ¹³C | ~63 (OCH₂) | t | J(C,F) ≈ 25 |

| ~108 (CHF₂) | t | J(C,F) ≈ 250 | |

| ¹¹B | ~0 to 10 | s | - |

| ¹⁹F | ~ -124 (CF₂) | d | J(F,H) ≈ 5 |

| ~ -138 (CHF₂) | d | J(F,H) ≈ 50 |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Interphase Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides elemental and chemical state information about the top few nanometers of a material. It is particularly valuable for analyzing the composition of the solid electrolyte interphase (SEI) formed on battery electrodes when this compound is used as an electrolyte additive. researchgate.netuchicago.edu

By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can identify the elements present on the surface and their oxidation states. For an SEI derived from this compound, XPS analysis would focus on the high-resolution spectra of the B 1s, F 1s, C 1s, and O 1s regions.

The B 1s spectrum would be expected to show peaks corresponding to borates and potentially other boron-containing species formed during electrochemical cycling. The F 1s spectrum is crucial for identifying the presence of LiF, a key component of a stable SEI, as well as other organofluorine species. sci-hub.seresearchgate.net The C 1s and O 1s spectra would provide information on the organic and inorganic carbonate and ether-like species that constitute the bulk of the SEI. acs.orgpnas.org Depth profiling, where layers of the surface are sputtered away with an ion beam between XPS measurements, can be used to determine the compositional variation as a function of depth within the interphase. researchgate.net

| Element (Core Level) | Chemical Species | Expected Binding Energy (eV) |

|---|---|---|

| B 1s | Borates (B-O) | 192 - 194 |

| F 1s | LiF | ~685 |

| C-F | ~688 | |

| C 1s | C-C/C-H | ~285 |

| C-O | ~286.5 | |

| C=O | ~288 | |

| CO₃²⁻ | ~290 | |

| C-F | ~291 | |

| O 1s | Li₂O | ~528.5 |

| B-O | ~532 | |

| C-O | ~533 |

Transmission Electron Microscopy (TEM) for Interfacial Layer Morphology

Transmission Electron Microscopy (TEM) is a powerful imaging technique that can provide high-resolution morphological and structural information about interfacial layers. When this compound is used to form an SEI on an electrode, TEM can be used to visualize the thickness, uniformity, and nanostructure of this layer. researchgate.net

High-resolution TEM (HRTEM) can reveal the crystalline or amorphous nature of the SEI components. For example, crystalline domains of LiF within an amorphous matrix of organic and inorganic decomposition products could be identified. Cryogenic TEM (Cryo-TEM) is particularly useful for preserving the delicate structure of the SEI, which can be altered by conventional sample preparation techniques. researchgate.net The use of energy-dispersive X-ray spectroscopy (EDS) or electron energy loss spectroscopy (EELS) in conjunction with TEM can provide elemental maps of the interfacial layer, correlating the morphology with the elemental distribution.

X-ray Diffraction (XRD) for Crystalline Phase and Structural Stability Analysis

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. For this compound, XRD analysis of a crystalline sample would provide information on its crystal system, space group, and unit cell dimensions. redalyc.orgresearchgate.net This data is fundamental for understanding the solid-state packing of the molecule and for computational modeling of its properties.

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| Aryl-substituted borate complex | Monoclinic | P2₁/c | redalyc.org |

| Guanidinium pentaborate salt | Triclinic | P-1 | bangor.ac.uk |

Electrochemical Impedance Spectroscopy (EIS) for Interface Resistance Assessment

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the electrochemical properties of a system, including the resistance of interfaces. bohrium.comelectrochemsci.orgnih.gov In a battery system containing this compound as an electrolyte additive, EIS can be used to measure the impedance of the SEI layer formed on the electrodes.

The measurement involves applying a small amplitude AC voltage over a range of frequencies and measuring the resulting current. The data is typically presented as a Nyquist plot, where the imaginary part of the impedance is plotted against the real part. The diameter of the semicircle in the high-to-medium frequency region of the Nyquist plot is related to the charge transfer resistance and the resistance of the SEI layer. researchgate.net A smaller semicircle indicates a lower interface resistance, which is desirable for efficient battery operation. By performing EIS at different stages of battery cycling, the evolution of the interfacial resistance can be monitored, providing insights into the stability and effectiveness of the SEI formed by the borate additive. researchgate.net

| Parameter | Description | Typical Value Range |

|---|---|---|

| R_s | Solution/Electrolyte Resistance | 1 - 10 Ω |

| R_sei | SEI Layer Resistance | 10 - 200 Ω |

| R_ct | Charge Transfer Resistance | 20 - 500 Ω |

| CPE_sei | Constant Phase Element of SEI | 1 - 100 µF/cm² |

| CPE_dl | Constant Phase Element of Double Layer | 10 - 100 µF/cm² |

Inductively Coupled Plasma (ICP) for Elemental Dissolution Studies

Inductively Coupled Plasma (ICP) coupled with either Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS) is a highly sensitive technique for elemental analysis. nih.gov It can be employed to study the dissolution of elements from the electrode materials into the electrolyte, a process that can be influenced by the presence of this compound.

For example, in a lithium-ion battery with a transition metal oxide cathode, ICP-MS can be used to measure the concentration of dissolved transition metals in the electrolyte after cycling. A lower concentration of dissolved metals in the presence of the borate additive would indicate that it helps to passivate the cathode surface and improve its stability.

The determination of boron concentration in the electrolyte can also be performed using ICP-OES or ICP-MS to monitor the consumption or decomposition of the borate additive over time. sckcen.bemetu.edu.tr Sample preparation for ICP analysis typically involves microwave digestion to break down the organic matrix. rsc.org Care must be taken to avoid boron contamination from glassware and to account for memory effects in the ICP instrument. teledynelabs.com

| Parameter | ICP-OES | ICP-MS |

|---|---|---|

| Detection Limit | ~0.01 mg/L | ~2.2 µg/L |

| Interferences | Spectral interferences can occur | Fewer spectral interferences |

| Isotopic Analysis | No | Yes (¹⁰B and ¹¹B) |

Future Research Directions and Unexplored Research Avenues for Tris 2,2,3,3 Tetrafluoropropyl Borate

Development of Novel Synthetic Routes with Enhanced Atom Economy

The conventional synthesis of Tris(2,2,3,3-tetrafluoropropyl)borate involves the reaction of boric acid with 2,2,3,3-tetrafluoropropanol. While effective, this esterification reaction produces water as a byproduct. Future research should focus on developing alternative synthetic strategies with improved atom economy, minimizing waste and energy consumption.

Potential research avenues include:

Catalytic Approaches: Investigating novel catalysts to facilitate the reaction under milder conditions, potentially increasing yield and reducing energy input.

Alternative Boron Sources: Exploring different boron-containing starting materials that might offer more direct and efficient reaction pathways, avoiding the formation of byproducts.

Continuous Flow Synthesis: Developing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch methods.

Exploration of New Catalytic Transformations Beyond Current Applications

The strong Lewis acidic nature of this compound makes it a candidate for catalyzing a variety of organic reactions. Its utility is suggested by the extensive catalytic applications of the related compound, Tris(pentafluorophenyl)borane [B(C6F5)3], which is used in hydrogenations, hydrosilylations, and polymerizations. researchgate.netmdpi.com

Future research should aim to unlock the catalytic potential of this compound. Unexplored areas include:

Lewis Acid Catalysis: Systematically evaluating its effectiveness in a broad range of classic Lewis acid-catalyzed reactions, such as Friedel-Crafts alkylations and acylations, Diels-Alder reactions, and various condensation reactions. researchgate.net

Frustrated Lewis Pairs (FLPs): Investigating its potential to form FLPs with suitable Lewis bases for the activation of small molecules like H₂, CO₂, and olefins.

Polymerization Catalysis: Exploring its role as a catalyst or co-catalyst in polymerization reactions, particularly for ring-opening polymerizations of cyclic esters and ethers.

Advanced Electrolyte Formulations for Next-Generation Battery Technologies

The high fluorine content of this compound contributes to non-flammability and high electrochemical stability, making it a promising component for safer, high-performance batteries. Research on other fluorinated borates has demonstrated their ability to improve thermal stability and enable high-voltage applications. ipi-singapore.orgipi-singapore.orgresearchgate.net

Future work in this area should focus on:

High-Voltage Electrolytes: Formulating and testing electrolytes containing this compound for use with high-voltage cathode materials (approaching 5V). researchgate.net Its oxidative stability will be a key parameter to investigate.

Anode Compatibility: Conducting detailed studies on its compatibility with next-generation anode materials, including silicon-based anodes and lithium metal, focusing on the formation and properties of the solid electrolyte interphase (SEI).

Electrolyte Additive: Evaluating its performance as a functional additive to conventional carbonate-based electrolytes. Like other boron-based additives, it could act as an anion receptor to dissolve lithium fluoride (B91410) (LiF) in the SEI, potentially reducing interfacial impedance and improving power capabilities. researchgate.net

| Research Direction | Key Objective | Relevant Properties |

| High-Voltage Formulations | Enable stable operation with >4.5V cathodes | High oxidative stability |

| Anode Compatibility | Form a stable SEI on Li-metal or Si anodes | Reductive stability, good wettability |

| Functional Additive | Enhance ionic conductivity, improve safety | Anion receptor capability, non-flammability |

Integration into Hybrid and Solid-State Electrolyte Systems

Solid-state batteries represent a significant advancement in safety and energy density. This compound, as a liquid, could be integrated into quasi-solid or hybrid electrolyte systems to improve interfacial contact and ionic conductivity.

Promising research directions include:

Gel-Polymer Electrolytes: Using the compound as a plasticizer or liquid component within a polymer matrix (e.g., PEO, PVDF-HFP) to create flexible, highly conductive gel-polymer electrolytes.

Inorganic-Organic Hybrids: Incorporating it into hybrid systems containing inert ceramic fillers like TiO₂, SiO₂, or Al₂O₃. frontiersin.orgnih.gov The borate (B1201080) could wet the surface of the nanoparticles, creating efficient ion conduction pathways at the organic-inorganic interface.

In-Situ Polymerization: Exploring its use as a solvent or plasticizer in liquid precursors that can be polymerized in-situ within the battery cell to form a solid or quasi-solid electrolyte, ensuring excellent contact with the electrodes. nih.gov

Design of Related Fluorinated Borates with Tailored Reactivity Profiles

The chemical and physical properties of borate esters can be finely tuned by modifying the structure of the alkoxy groups. Systematically designing and synthesizing analogues of this compound can lead to compounds optimized for specific applications. For instance, research on compounds like lithium tetrakis(1,1,1,3,3,3-hexafluoroisopropoxy)borate has shown how structural changes impact performance in high-voltage batteries. researchgate.net

Future design strategies could involve:

Varying Fluorination Pattern: Synthesizing isomers with different fluorine substitution patterns on the propyl chain to study the effect on Lewis acidity, viscosity, and electrochemical stability.

Altering Chain Length: Investigating the impact of shorter or longer fluorinated alkyl chains on properties such as solubility, boiling point, and ionic conductivity when used in electrolytes.

Asymmetrical Design: Creating asymmetrical borates with different fluorinated alkoxy groups on the same boron center to achieve a unique combination of properties.

Multiscale Modeling and Simulation of Complex Systems Involving the Compound

Computational modeling is a powerful tool for accelerating materials discovery and understanding complex electrochemical systems. stanford.edu Applying multiscale modeling techniques to systems containing this compound can provide fundamental insights and guide experimental efforts.

Key areas for simulation include:

Molecular Dynamics (MD): Simulating the interactions between the borate, lithium salts, and solvent molecules to predict electrolyte properties like ionic conductivity, viscosity, and lithium-ion transport mechanisms.

Density Functional Theory (DFT): Calculating the electrochemical stability window (HOMO/LUMO levels) of the borate and modeling its decomposition reactions at electrode surfaces to understand SEI formation.

Continuum Modeling: Integrating the molecular-level insights into larger-scale models of battery cells to predict performance, thermal behavior, and the potential for preventing thermal runaway. beilstein-journals.org

| Modeling Technique | Research Goal | Predicted Outcomes |

| Molecular Dynamics (MD) | Understand ion transport | Ionic conductivity, Li⁺ solvation structure, viscosity |

| Density Functional Theory (DFT) | Predict electrochemical stability | Oxidation/reduction potentials, decomposition pathways |

| Continuum Modeling | Simulate cell performance | Thermal runaway behavior, charge/discharge profiles |

Environmental and Lifecycle Assessment from an Academic Perspective

A comprehensive understanding of the environmental impact of any new chemical is crucial for sustainable technology development. A full lifecycle assessment (LCA) for this compound has not yet been undertaken. Future academic research should address this gap by following established LCA frameworks. mdpi.combcycle.com.au

A rigorous LCA would involve:

Cradle-to-Gate Analysis: Quantifying the environmental impacts associated with the extraction of raw materials (boron, fluorspar) and the chemical synthesis process, including energy inputs and waste generation.

End-of-Life Scenarios: Investigating the potential for recycling and recovery of valuable elements like boron and fluorine. This includes studying its degradation pathways and the environmental impact of its decomposition products. detritusjournal.com

Q & A

Q. What are the standard synthetic routes for preparing tris(2,2,3,3-tetrafluoropropyl)borate, and how can purity be optimized?

Tris(alkyl)borates are typically synthesized via hydroboration reactions or nucleophilic substitution. For fluorinated analogs like this compound, a common approach involves reacting boron trifluoride with fluorinated alcohols under anhydrous conditions. To optimize purity, rigorous drying of reagents, inert atmosphere handling (e.g., nitrogen/argon), and purification via recrystallization or column chromatography are recommended. Solvent choice (e.g., THF or diethyl ether) and stoichiometric control (3:1 alcohol-to-boron ratio) are critical to minimize side products .

Q. Which characterization techniques are most effective for confirming the structure of this compound?

Multinuclear NMR spectroscopy (¹¹B, ¹⁹F, and ¹H) is essential for structural confirmation. The ¹¹B NMR signal for tetracoordinate boron in trifluoroborates typically appears near 0–5 ppm, while ¹⁹F NMR resolves fluorine environments. X-ray diffraction (XRD) provides definitive crystallographic data, and mass spectrometry (e.g., ESI-MS) verifies molecular weight. FT-IR can identify B-O and C-F stretching vibrations (1000–1300 cm⁻¹) .

Q. How should this compound be stored to ensure stability?

Store in airtight containers under inert gas (argon) at room temperature (RT), away from moisture. Desiccants like silica gel or molecular sieves should be used in storage vessels. Avoid exposure to protic solvents or acids, which may hydrolyze the borate ester .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility often arise from impurities, solvent polarity, or measurement techniques. To address this:

- Use high-purity samples (>98%, verified via HPLC or GC).

- Standardize solvent systems (e.g., DMSO, THF) and temperature (25°C ± 0.5°C).

- Employ gravimetric analysis or UV-Vis spectroscopy for quantification. Cross-reference with thermodynamic models (e.g., Hansen solubility parameters) to predict solvent compatibility .

Q. How does the Lewis acidity of this compound compare to other fluorinated boranes in catalytic applications?

The electron-withdrawing fluorine substituents enhance Lewis acidity. Compare using the Gutmann-Beckett method (¹H NMR shift of Et₃PO adducts) or Childs’ method (³¹P NMR of triethylphosphine oxide). This compound is expected to exhibit higher acidity than non-fluorinated analogs but lower than B(C₆F₅)₃ due to reduced aromatic electron withdrawal. Catalytic efficiency in FLP (Frustrated Lewis Pair) systems can be tested via hydrogen activation or CO₂ reduction .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

The borate acts as a transmetalation agent in Suzuki-Miyaura couplings. Fluorinated alkyl groups stabilize the boron center, facilitating transfer to palladium catalysts. Kinetic studies (e.g., variable-temperature NMR) can elucidate the rate-determining step. DFT calculations may reveal steric effects from fluoropropyl groups on transition-state geometry .

Q. How can discrepancies in catalytic performance between batch and flow reactors be mitigated for this compound-mediated reactions?

Flow reactors often improve mixing and heat transfer. Key parameters:

- Optimize residence time to prevent borate degradation.

- Use PTFE tubing to avoid leaching or side reactions.

- Monitor catalyst loading (typically 1–5 mol%) and solvent viscosity (e.g., fluorinated solvents for compatibility). Compare turnover numbers (TON) and selectivity metrics between systems .

Methodological Tables

Table 1: Key Characterization Data for this compound

| Technique | Expected Data | Reference |

|---|---|---|

| ¹¹B NMR | δ ≈ 2–4 ppm (tetracoordinate boron) | |

| ¹⁹F NMR | δ ≈ -70 to -90 ppm (CF₂ groups) | |

| XRD | Bond lengths: B-O ≈ 1.47 Å | |

| FT-IR | B-O stretch: ~1100 cm⁻¹ |

Table 2: Solubility in Common Solvents (Theoretical)

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| THF | >50 | Preferred for reactions |

| DCM | 30–40 | Limited stability |

| Water | <1 | Hydrolysis risk |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.